REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:7]=[O:8])[o:5][cH:6]1.[C:17]([O:18][BH-:19]([O:20][C:21](=[O:22])[CH3:23])[O:24][C:25](=[O:26])[CH3:27])(=[O:28])[CH3:29].[CH2:9]1[CH2:10][CH2:11][NH:12][CH2:13]1.[CH3:31][CH2:32][O:33][C:34]([CH3:35])=[O:36].[Cl:14][CH2:15][Cl:16].[Na+:30]>>[Br:1][c:2]1[cH:3][c:4]([CH2:7][N:12]2[CH2:11][CH2:10][CH2:9][CH2:13]2)[o:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)co1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Brc1coc(CN2CCCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |